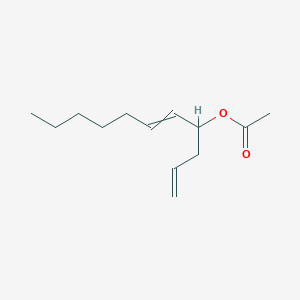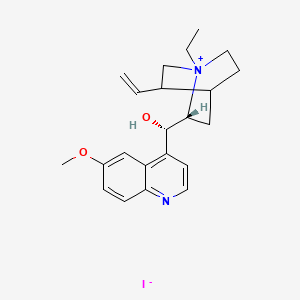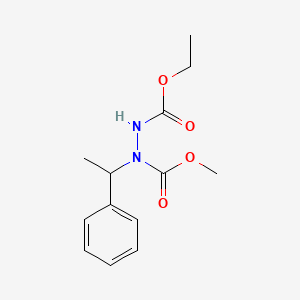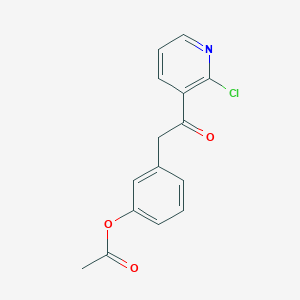
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride is a chemical compound that combines the structural features of diphenylacetic acid and morpholine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride typically involves the esterification of 2,2-Diphenylacetic acid with 6-morpholinohexanol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent like methanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various ester derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active diphenylacetic acid, which can then interact with its target. The morpholine moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2-Diphenylacetic acid: A parent compound with similar structural features but lacking the morpholine moiety.
6-Morpholinohexanol: A compound that shares the morpholine moiety but lacks the diphenylacetic acid structure.
Diphenylacetic acid esters: Various esters of diphenylacetic acid with different alcohols.
Uniqueness
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride is unique due to the combination of diphenylacetic acid and morpholine in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
66902-49-6 |
|---|---|
分子式 |
C24H32ClNO3 |
分子量 |
418.0 g/mol |
IUPAC名 |
6-morpholin-4-ium-4-ylhexyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c26-24(28-18-10-2-1-9-15-25-16-19-27-20-17-25)23(21-11-5-3-6-12-21)22-13-7-4-8-14-22;/h3-8,11-14,23H,1-2,9-10,15-20H2;1H |
InChIキー |
RALSZORZYKJMBK-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CCCCCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



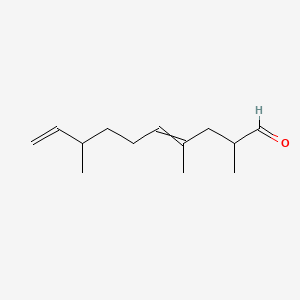
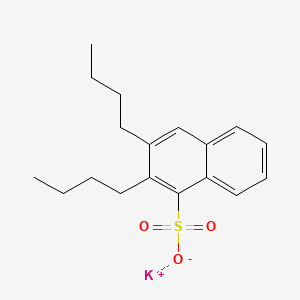
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)

![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)


